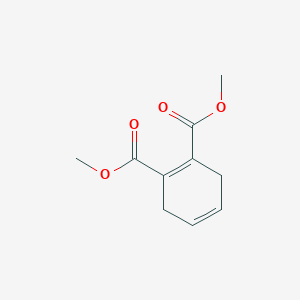

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDSILFDQOEEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344310 | |

| Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-54-7 | |

| Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive examination of the synthesis of dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, a valuable building block in organic chemistry. The core of this synthesis is the powerful and elegant Diels-Alder reaction. We will dissect the underlying pericyclic mechanism, explore the stereochemical and electronic factors that govern the reaction's efficiency, and present a field-proven experimental protocol for its successful execution in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this classic yet crucial transformation.

Introduction: The Strategic Importance of the Cyclohexadiene Core

The cyclohexadiene framework is a foundational motif in a vast array of complex molecules, including natural products and pharmaceutical agents. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate serves as a versatile intermediate, offering multiple functional handles—two esters and two double bonds—for subsequent chemical manipulation. Its synthesis is a textbook example of a [4+2] cycloaddition, more commonly known as the Diels-Alder reaction, a Nobel Prize-winning transformation first described by Otto Diels and Kurt Alder in 1928.[1] This reaction's power lies in its ability to form a six-membered ring with two new carbon-carbon sigma bonds and a new pi bond in a single, stereospecific step.[1][2][3]

The Core Mechanism: A [4+2] Concerted Cycloaddition

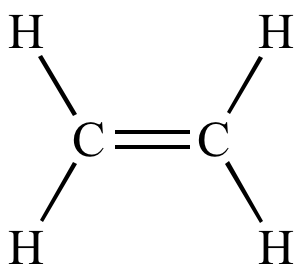

The synthesis of dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is achieved through the reaction of 1,3-butadiene (the 4π-electron diene) with dimethyl acetylenedicarboxylate (DMAD), a highly reactive 2π-electron dienophile.[4][5]

The Pericyclic Transition State

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur simultaneously within a single, cyclic transition state.[1][6][7] This avoids the formation of charged intermediates and is governed by the principles of orbital symmetry. The reaction is classified as a thermally allowed [π4s + π2s] cycloaddition, signifying a suprafacial interaction where the lobes of the interacting molecular orbitals on the same face of both the diene and dienophile overlap constructively.[1][8]

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Methodology

Safety Precaution: This procedure involves the evolution of sulfur dioxide (SO₂), a noxious and corrosive gas. [9]The entire apparatus must be set up inside a certified chemical fume hood. Xylene is flammable and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (5.91 g, 50 mmol, 1.0 equiv) and dimethyl acetylenedicarboxylate (DMAD) (7.11 g, 50 mmol, 1.0 equiv).

-

Solvent Addition: Add 30 mL of xylenes to the flask. The high boiling point of xylenes (~140°C) is ideal for promoting the thermal decomposition of 3-sulfolene.

-

Apparatus Assembly: Attach a reflux condenser to the flask. Crucially, place a gas outlet adapter or a needle connected to tubing at the top of the condenser, directing the effluent gas to a scrubbing bubbler containing a dilute sodium hydroxide solution to neutralize the SO₂ byproduct.

-

Reaction Execution: With vigorous stirring, heat the reaction mixture to a gentle reflux using a heating mantle. The 3-sulfolene will melt and dissolve as the temperature rises. The reaction is typically complete within 3-4 hours of reflux.

-

Reaction Workup: Once the reaction is complete (as monitored by TLC, observing the consumption of DMAD), allow the dark-colored solution to cool to room temperature.

-

Solvent Removal: Remove the xylenes under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate as a colorless or pale yellow oil.

Quantitative Data Summary

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Sulfolene | C₄H₆O₂S | 118.15 | 5.91 g | 50 | 1.0 |

| DMAD | C₆H₆O₄ | 142.11 | 7.11 g | 50 | 1.0 |

| Xylenes | C₈H₁₀ | 106.16 | 30 mL | - | (Solvent) |

Expected Yield: High yields have been reported for related Diels-Alder reactions. [10]A typical isolated yield for this procedure is in the range of 75-85%.

Product Characterization

The identity and purity of the synthesized dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate (MW: 196.20 g/mol ) must be confirmed through standard analytical techniques. [11][12]Spectroscopic data for this compound are well-documented and available in public databases. [11][12][13][14]

-

Mass Spectrometry (GC-MS): Will show a molecular ion peak (M⁺) at m/z = 196. [11][14]* Infrared (IR) Spectroscopy: Will exhibit strong absorption bands characteristic of C=O stretching for the ester groups (~1720 cm⁻¹) and C=C stretching for the alkene bonds (~1640 cm⁻¹). [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a definitive structural fingerprint, showing characteristic shifts for the vinyl, allylic, methoxy, and ester carbonyl protons and carbons.

Conclusion

The synthesis of dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate via the Diels-Alder reaction is a testament to the efficiency, predictability, and elegance of pericyclic reactions in modern organic synthesis. By understanding the concerted mechanism and leveraging the in situ generation of the diene from 3-sulfolene, researchers can reliably produce this versatile chemical intermediate. This guide provides the theoretical foundation and practical protocol necessary for the successful application of this powerful synthetic tool in a research and development setting.

References

-

PubChem. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Safaei-Ghomi, J., Tajbakhsh, M., & Kazemi-Kani, Z. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. Acta Chimica Slovenica, 51(3), 545-550. Retrieved from [Link]

-

University of Michigan. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

NIST. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Rajendran, A., & Kumar, G. V. (2015). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. AASCIT Journal of Chemistry, 2(3), 61-66. Retrieved from [Link]

-

Piaz, V. D., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3287. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction. YouTube. Retrieved from [Link]

-

Martin, J. G., & Hill, R. K. (1961). The Diels-Alder Diene Synthesis. Chemical Reviews, 61(6), 537-562. Retrieved from [Link]

-

Baran, P. S. (n.d.). Diels-Alder Reactions. Webflow. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]

-

Mourad, A.-F. E., et al. (2014). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Synfacts, 10(2), 115-162. Retrieved from [Link]

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Integrated Science. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. atc.io [atc.io]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

Synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate from dimethyl acetylenedicarboxylate and butadiene

A Comprehensive Technical Guide to the Synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

An In-Depth Examination of the Diels-Alder Cycloaddition between Butadiene and Dimethyl Acetylenedicarboxylate for Researchers and Drug Development Professionals.

This guide provides a detailed exploration of the synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, a valuable synthetic intermediate. The core of this process lies in the Diels-Alder reaction, a cornerstone of modern organic chemistry for the formation of six-membered ring systems.[1][2] We will dissect the reaction between the conjugated diene, 1,3-butadiene, and the highly activated dienophile, dimethyl acetylenedicarboxylate (DMAD), offering insights into the underlying mechanism, a detailed experimental protocol, and methods for product characterization.

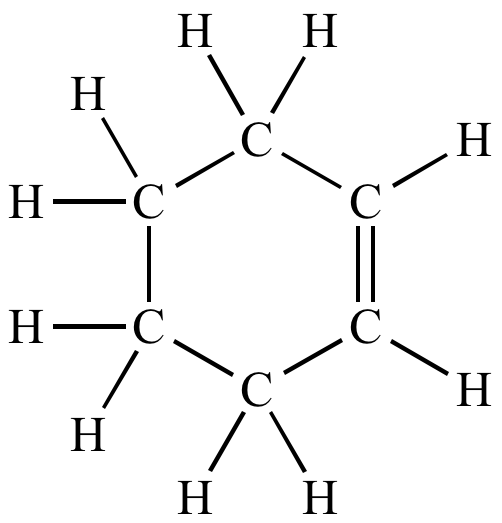

The Underlying Science: Mechanism of the [4+2] Cycloaddition

The Diels-Alder reaction is a pericyclic reaction, specifically classified as a [4π+2π] cycloaddition, that proceeds through a concerted, cyclic transition state.[2] This powerful carbon-carbon bond-forming reaction involves the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile to create a cyclohexene derivative.[3]

In this specific synthesis:

-

The Diene: 1,3-butadiene serves as the four-π-electron component. For the reaction to occur, the molecule must adopt the planar s-cis conformation, where the double bonds are on the same side of the C-C single bond.[3] This geometric requirement allows for the effective overlap of orbitals in the transition state.

-

The Dienophile: Dimethyl acetylenedicarboxylate (DMAD) is the two-π-electron component.[4] Its reactivity as a dienophile is significantly enhanced by the presence of two electron-withdrawing methyl ester groups conjugated with the carbon-carbon triple bond.[5][6] This electronic feature makes the alkyne highly electrophilic and susceptible to attack by the diene.

While the reaction is generally considered a concerted process, theoretical studies using density functional theory (DFT) have explored both concerted and stepwise pathways. For an unsubstituted diene like 1,3-butadiene, the concerted mechanism is favored.[5]

Caption: Reaction workflow for the Diels-Alder cycloaddition.

A Validated Experimental Protocol

This section details a robust procedure for the synthesis. The protocol is designed to be self-validating, with clear steps for reaction execution, product isolation, and purification.

Requisite Materials and Equipment

| Reagents & Chemicals | Equipment |

| Dimethyl acetylenedicarboxylate (DMAD) | Heavy-walled, thick-glass pressure tube with sealing cap |

| 1,3-Butadiene | Dry ice/acetone or liquid nitrogen cold bath |

| Toluene (anhydrous) | Heating mantle with stir plate and magnetic stir bar |

| Diethyl ether (anhydrous) | Rotary evaporator |

| Magnesium sulfate (anhydrous) | Glassware for extraction (separatory funnel, flasks) |

| Celite or filter aid | Vacuum distillation apparatus |

Critical Safety Precautions

-

1,3-Butadiene: This is a flammable gas at room temperature and must be handled exclusively in a well-ventilated fume hood. It is supplied as a liquefied gas under pressure.

-

Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a potent lachrymator (tear-inducing agent) and vesicant (causes chemical burns/blisters).[6][7] Always handle DMAD in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), a lab coat, and chemical splash goggles.

-

Pressure Reaction: The reaction is performed in a sealed pressure tube. Never fill the tube more than halfway. Use a blast shield during the heating phase as a precaution.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a magnetic stir bar into a 50 mL heavy-walled pressure tube. In a fume hood, add dimethyl acetylenedicarboxylate (10.0 g, 70.4 mmol) to the tube, followed by 15 mL of anhydrous toluene.

-

Addition of Butadiene: Cool the pressure tube in a dry ice/acetone bath (-78 °C). Carefully condense 1,3-butadiene gas (approx. 6 mL, ~4.2 g, 77.8 mmol, 1.1 equivalents) into the tube. The gas will liquefy at this temperature.

-

Sealing and Reaction: Securely seal the pressure tube with its cap. Allow the tube to warm slowly to room temperature behind a blast shield. Once at room temperature, place the tube in a heating mantle.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

-

Cool-down and Work-up: After the reaction period, turn off the heat and allow the pressure tube to cool completely to room temperature. Once cooled, chill the tube in an ice bath before carefully venting any excess pressure by slowly opening the cap in the fume hood.

-

Solvent Removal: Transfer the resulting solution to a round-bottom flask. Remove the toluene solvent using a rotary evaporator.

-

Purification: The crude product, a yellowish oil, is purified by vacuum distillation. The fraction boiling at approximately 95-98 °C at 19 mmHg is collected to yield the pure Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate.[7]

Product Characterization and Data

The identity and purity of the synthesized compound, Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, must be confirmed through analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [8][9][10] |

| Molecular Weight | 196.20 g/mol | [8][9][10] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 95–98 °C @ 19 mmHg | [7] |

| CAS Registry Number | 14309-54-7 | [9] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~5.8 ppm (m, 2H, -CH=CH-)

-

δ ~3.75 ppm (s, 6H, 2 x -OCH₃)

-

δ ~2.9 ppm (m, 4H, 2 x =C-CH₂-)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~168 ppm (C=O)

-

δ ~135 ppm (C-COOCH₃)

-

δ ~125 ppm (-CH=CH-)

-

δ ~52 ppm (-OCH₃)

-

δ ~28 ppm (-CH₂-)

-

-

Infrared (IR, neat):

-

~2950 cm⁻¹ (C-H stretch)

-

~1720 cm⁻¹ (C=O ester stretch)

-

~1640 cm⁻¹ (C=C stretch)

-

~1250 cm⁻¹ (C-O stretch)

-

-

Mass Spectrometry (EI):

Caption: A streamlined workflow for the synthesis and purification.

Field Insights: Optimizing for Success

-

Managing the Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction becomes more favorable at higher temperatures.[2] The chosen temperature of 100-110 °C is a balance, promoting a reasonable reaction rate without significantly favoring the retro reaction.

-

Solvent Choice: While toluene is a common and effective solvent, other options exist. Highly polar solvents, including water, have been shown to accelerate certain Diels-Alder reactions due to effects like hydrophobic packing and stabilization of the transition state.[2] However, for nonpolar reactants like these, toluene provides an excellent medium.

-

Purity of Reagents: The use of anhydrous solvent is recommended to prevent potential side reactions, such as the hydrolysis of the ester groups in DMAD, although this is less of a concern under these neutral conditions. Butadiene is often supplied with a polymerization inhibitor, which does not typically need to be removed for this type of reaction.

Conclusion

The synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate via the Diels-Alder reaction of 1,3-butadiene and DMAD is a classic, reliable, and high-yield transformation. It exemplifies the power of cycloaddition chemistry to construct complex cyclic molecules from simple acyclic precursors. The resulting product is a functionally rich building block, poised for further chemical manipulation, making it a valuable intermediate for professionals in materials science and drug discovery. Adherence to the detailed protocol and stringent safety measures is paramount for the successful and safe execution of this synthesis.

References

-

Domingo, L. R., & Aurell, M. J. (2002). Density Functional Theory Study for the Cycloaddition of 1,3-Butadienes with Dimethyl Acetylenedicarboxylate. Polar Stepwise vs Concerted Mechanisms. The Journal of Physical Chemistry A, 106(29), 6871–6877. [Link]

-

Homework.Study.com. Acetylenic compounds may be used as dienophiles in the Diels-Alder reaction. [Link]

-

SpectraBase. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. [Link]

-

SpectraBase. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate [MS (GC)]. [Link]

-

PubChem. Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate. [Link]

-

NIST WebBook. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. [Link]

-

University of Missouri–St. Louis. The Diels-Alder Reaction. [Link]

-

Total Organic Chemistry. Diels-Alder Reaction | Organic Chemistry Lessons. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

PubChem. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. [Link]

-

Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]

-

Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. [Link]

-

ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. [Link]

-

Wikipedia. Dimethyl acetylenedicarboxylate. [Link]

Sources

- 1. atc.io [atc.io]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dimethyl acetylenedicarboxylate - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate [webbook.nist.gov]

- 10. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

Navigating the Spectroscopic Landscape of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate: A Technical Guide to ¹H and ¹³C NMR Data Interpretation

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. As a molecule of interest in synthetic chemistry, understanding its structural characterization is paramount. In the absence of readily available, comprehensively assigned experimental spectra in the public domain, this document serves as a predictive guide for researchers, offering a robust framework for the interpretation and verification of this compound's structure. The principles and methodologies outlined herein are grounded in fundamental NMR theory and data from analogous structures, ensuring a high degree of scientific integrity.

The Molecular Architecture: Symmetry and Its Spectroscopic Implications

A foundational step in predicting NMR spectra is a thorough analysis of the molecule's symmetry. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate possesses a C₂ axis of symmetry that bisects the C3-C4 and C6-C5 bonds. This symmetry element renders pairs of protons and carbon atoms chemically equivalent, significantly simplifying the expected NMR spectra. Consequently, we anticipate a reduced number of unique signals, each representing a set of equivalent nuclei.

Caption: Molecular structure of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display four distinct signals, corresponding to the vinylic protons, the two sets of diastereotopic allylic protons, and the methyl protons of the ester groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Vinylic (H3, H4) | 5.8 - 6.2 | Multiplet | - | 2H |

| Allylic (H5a, H6a) | ~2.8 - 3.0 | Multiplet | - | 2H |

| Allylic (H5b, H6b) | ~2.6 - 2.8 | Multiplet | - | 2H |

| Methyl (OCH₃) | ~3.7 | Singlet | - | 6H |

Rationale for Predictions:

-

Vinylic Protons (H3, H4): These protons are on sp²-hybridized carbons and are expected to be in the downfield region of the spectrum. In cyclohexene, the vinylic protons appear around 5.6-6.0 ppm.[1] The presence of the conjugated ester groups will likely deshield these protons further, shifting them slightly more downfield.

-

Allylic Protons (H5, H6): The four allylic protons are adjacent to a double bond. Due to the chiral centers at C1 and C2 (even in a racemic mixture), the two protons on each of C5 and C6 are diastereotopic and thus chemically non-equivalent. This will give rise to two separate signals, both expected to be complex multiplets due to geminal and vicinal coupling. Their chemical shift is predicted to be around 2.0 ppm for unsubstituted cyclohexene, but the electron-withdrawing nature of the diester moiety will shift them downfield.[1]

-

Methyl Protons (OCH₃): The six protons of the two methyl ester groups are chemically equivalent due to the molecule's symmetry. They are attached to an oxygen atom, which places them in a characteristic region of the spectrum. For esters, the protons on the carbon adjacent to the oxygen are typically found in the 3.7-4.1 ppm range.[2]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show six unique signals, corresponding to the carbonyl carbons, the two pairs of vinylic carbons, the allylic carbons, and the methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Vinylic (C1, C2) | 135 - 145 |

| Vinylic (C3, C4) | 125 - 135 |

| Allylic (C5, C6) | 25 - 35 |

| Methyl (OCH₃) | ~52 |

Rationale for Predictions:

-

Carbonyl Carbons: The carbonyl carbons of ester groups typically resonate in the downfield region of the spectrum, generally between 165 and 175 ppm.[3]

-

Vinylic Carbons (C1, C2): These sp² carbons are directly attached to the electron-withdrawing carboxylate groups, which will cause a significant downfield shift.

-

Vinylic Carbons (C3, C4): These sp² carbons are further from the ester groups and are expected to be at a more upfield position compared to C1 and C2. For reference, the vinylic carbons in 1,4-cyclohexadiene appear at approximately 127 ppm.[4]

-

Allylic Carbons (C5, C6): These sp³ carbons are adjacent to a double bond and are expected in the typical aliphatic region, though slightly downfield from a simple alkane due to the allylic position.

-

Methyl Carbons (OCH₃): The methyl carbons of the ester groups are expected to appear around 52 ppm.

A Validated Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural verification, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Caption: Experimental workflow for NMR analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. By understanding the influence of the molecule's symmetry and the electronic effects of its functional groups, researchers can anticipate the key features of its NMR spectra. The provided experimental protocol offers a reliable method for acquiring high-quality data. By comparing experimentally obtained spectra with the predictions outlined in this document, scientists and drug development professionals can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-895.

- Hoyle, C. E., & Rufus, I. B. (2003). Organic Chemistry, 6th ed. Pearson.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester | C22H22N2O4 | CID 78610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIMETHYL TRANS-1,4-CYCLOHEXANEDICARBOXYLATE(3399-22-2) 1H NMR [m.chemicalbook.com]

- 4. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the FT-IR Analysis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

In the landscape of pharmaceutical research and drug development, the precise structural characterization of synthesized organic molecules is a foundational requirement. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate (C₁₀H₁₂O₄) is a key synthetic intermediate whose structural integrity is crucial for subsequent reaction pathways.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[3]

This guide offers a comprehensive examination of the FT-IR analysis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. Moving beyond a simple recitation of spectral data, we will delve into the causal relationships between molecular structure and vibrational frequencies, establish a robust experimental protocol, and provide a framework for accurate spectral interpretation. This document is intended for researchers and scientists who require a deep and practical understanding of applying FT-IR for the structural verification of complex organic esters.

Molecular Architecture and Expected Vibrational Signatures

The FT-IR spectrum of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is dictated by the vibrational modes of its constituent functional groups. A thorough analysis begins with an understanding of its molecular structure.

The molecule contains several key features that will give rise to characteristic absorption bands:

-

α,β-Unsaturated Ester System: The two ester groups are conjugated with a carbon-carbon double bond within the cyclohexadiene ring. This conjugation is the most significant electronic feature influencing the spectrum.

-

Cyclohexadiene Ring: The six-membered ring contains both sp² hybridized carbons (alkene) and sp³ hybridized carbons (alkane).

-

Methyl Groups: The two methoxy groups (-OCH₃) of the esters.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="1,1.2!"]; C3 [label="C", pos="1.5,0!"]; C4 [label="C", pos="1,-1.2!"]; C5 [label="C", pos="0,-1.2!"]; C6 [label="C", pos="-0.5,0!"];

C7 [label="C", pos="-1,2.2!"]; O1 [label="O", pos="-0.7,3.2!"]; O2 [label="O", pos="-2.2,2.2!"]; C8 [label="CH₃", pos="-2.5,3.2!"];

C9 [label="C", pos="2,2.2!"]; O3 [label="O", pos="1.7,3.2!"]; O4 [label="O", pos="3.2,2.2!"]; C10 [label="CH₃", pos="3.5,3.2!"];

// Edges for bonds C1 -- C2 [label="C=C"]; C2 -- C3 [label="C-C"]; C3 -- C4 [label="C=C"]; C4 -- C5 [label="C-C"]; C5 -- C6 [label="C-C"]; C6 -- C1 [label="C-C"];

C1 -- C7 [label="C-C"]; C7 -- O1 [label="C=O", color="#EA4335"]; C7 -- O2 [label="C-O", color="#34A853"]; O2 -- C8;

C2 -- C9 [label="C-C"]; C9 -- O3 [label="C=O", color="#EA4335"]; C9 -- O4 [label="C-O", color="#34A853"]; O4 -- C10;

// Invisible nodes for labels label1 [label="=C-H Stretch", pos="1.5,-1.8!", fontcolor="#4285F4"]; label2 [label="-C-H Stretch", pos="-1.5,0!", fontcolor="#FBBC05"]; label3 [label="C=C Stretch", pos="0,1.8!", fontcolor="#4285F4"]; } Caption: Molecular structure of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate with key bonds highlighted.

The Principle of Conjugation Effects

The most telling feature in the spectrum will be the position of the carbonyl (C=O) stretching vibration. In a simple, saturated aliphatic ester, this band typically appears in the 1735-1750 cm⁻¹ region.[4] However, in Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, the C=O double bond is conjugated with the C=C double bond of the ring.

This conjugation allows for the delocalization of π-electrons through resonance, which imparts a degree of single-bond character to the C=O bond.[5][6] A weaker bond requires less energy to vibrate, and therefore, its absorption frequency is lowered.[5] Consequently, the C=O stretch for this α,β-unsaturated ester is expected to shift to a lower wavenumber, typically in the 1715-1730 cm⁻¹ range. This predictable shift serves as a powerful diagnostic tool for confirming the presence of the conjugated system.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol is designed to ensure reproducibility and data integrity.

Methodology:

-

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Sample Preparation (Select one):

-

Attenuated Total Reflectance (ATR) - Recommended: Place 1-2 drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure complete coverage of the crystal surface. This method is fast, requires minimal sample, and eliminates the need for salt plates.

-

Thin Film (Neat Liquid): Place one drop of the sample onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Place a second plate on top and gently press to create a thin, uniform liquid film.

-

-

Background Collection: Before analyzing the sample, a background spectrum must be collected. This involves scanning with a clean ATR crystal or empty salt plates in the sample holder. This step is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition:

-

Place the prepared sample into the spectrometer's sample compartment.

-

Acquire the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Apply a baseline correction algorithm to ensure that absorption peaks originate from a flat baseline.

-

If using ATR, an ATR correction may be applied to the data to make the spectrum appear more like a traditional transmission spectrum, though this is often not necessary for simple peak identification.

-

Data Interpretation: Correlating Spectra with Structure

The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The table below summarizes the expected frequencies for Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Commentary |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong, Sharp | Frequency is lowered from the typical 1735-1750 cm⁻¹ range due to resonance delocalization with the adjacent C=C bond.[5] This is a key diagnostic peak. |

| C-H Stretch (sp²) | Alkene (=C-H) | 3000 - 3100 | Medium | Absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons.[7][8] |

| C-H Stretch (sp³) | Alkane (-CH₃, -CH₂-) | 2850 - 3000 | Medium | Absorption just below 3000 cm⁻¹ is characteristic of C-H bonds on sp³ hybridized carbons from the methyl and ring methylene groups.[7][8] |

| C=C Stretch | Alkene (Conjugated) | 1640 - 1680 | Medium to Weak | This peak confirms the presence of the carbon-carbon double bonds within the ring. Its intensity can sometimes be weak.[6][9] |

| C-O Stretch | Ester (O=C-O-) | 1000 - 1300 | Strong | Esters typically show two distinct C-O stretching bands in this region, representing the asymmetric and symmetric vibrations of the C-O-C linkage. |

| =C-H Bend | Alkene | 800 - 900 | Medium | Out-of-plane bending ("wagging") vibrations of the hydrogens attached to the double bonds can provide information about the substitution pattern. |

By systematically comparing the peaks in the acquired spectrum to this table, a researcher can confidently confirm the presence of the key functional groups and thus verify the identity and structural integrity of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. Any significant deviation from these ranges could indicate the presence of impurities, starting materials, or an unexpected side product.

References

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.

- A Comparative Guide to the FTIR Spectra of α,β- Unsaturated Esters. (n.d.). BenchChem.

- What is the effect of conjugation of a carbonyl group in IR spectroscopy? (2014, December 5). Chemistry Stack Exchange.

- IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor.

- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. (n.d.). PubChem.

- Infrared Spectroscopy (IR). (n.d.). University of Wisconsin-Madison.

- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. (n.d.). NIST WebBook.

- IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. (n.d.). Millersville University.

- IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - University of British Columbia.

Sources

- 1. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the core fragmentation mechanisms, including the characteristic retro-Diels-Alder (rDA) reaction, and provides a robust experimental framework for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). By integrating mechanistic explanations with practical, field-proven protocols, this guide serves as an authoritative resource for the structural identification and characterization of this and related cyclic diester compounds.

Introduction and Molecular Overview

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is a cyclic diester of significant interest in synthetic organic chemistry. Its structure, featuring a cyclohexadiene ring system and vicinal methoxycarbonyl groups, presents a unique fragmentation pattern under mass spectrometric analysis. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices, reaction monitoring, and quality control applications.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, offering rich structural information. For Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, the fragmentation is dominated by logical bond cleavages and characteristic rearrangement reactions dictated by the inherent structural features of the molecule.

Molecular Properties:

Recommended Experimental Protocol: GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The volatility of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate makes it an ideal candidate for GC-MS analysis.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Inlet Temperature: 250°C

-

Injection Mode: Split (Split ratio 50:1 to prevent column overloading)

-

-

Chromatographic Separation:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV. This standard energy ensures high fragmentation and comparability with established spectral libraries like NIST.[3]

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Scan Range: m/z 40 - 300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition and Analysis: Acquire data in full scan mode. Process the resulting chromatogram and mass spectrum using the instrument's data analysis software. Compare the acquired spectrum against the NIST library for tentative identification.[1][4]

Workflow Diagram

Caption: Standard workflow for GC-MS analysis.

Elucidation of Key Fragmentation Pathways

Upon electron ionization, Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate forms a molecular ion (M⁺•) at m/z 196. This odd-electron ion is the precursor to the various fragment ions observed in the mass spectrum.[5] The fragmentation is driven by the stability of the resulting ions and neutral losses.

The Retro-Diels-Alder (rDA) Reaction

The most mechanistically significant fragmentation for molecules containing a cyclohexene moiety is the retro-Diels-Alder (rDA) reaction.[6][7][8] This pericyclic reaction is the microscopic reverse of the well-known Diels-Alder cycloaddition and involves the concerted cleavage of two bonds within the ring.[8] For the molecular ion of our analyte, this reaction cleaves the cyclohexadiene ring to form a diene and a dienophile.

The rDA fragmentation of the molecular ion (m/z 196) results in the expulsion of ethene (C₂H₄, 28 Da), leading to the formation of a highly stable, conjugated radical cation of dimethyl maleate at m/z 168 .

-

[M]⁺• (m/z 196) → [C₈H₈O₄]⁺• (m/z 168) + C₂H₄

The prevalence of this pathway is a testament to the thermodynamic favorability of forming stable, conjugated products, a key principle in mass spectrometry.[8]

Alpha-Cleavage and Ester-Specific Fragmentations

The two methoxycarbonyl (-COOCH₃) groups provide additional, highly predictable fragmentation pathways characteristic of methyl esters.

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation for esters is the cleavage of the C-O single bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This alpha-cleavage leads to the formation of a stable acylium ion.

-

[M]⁺• (m/z 196) → [M - •OCH₃]⁺ (m/z 165)

-

-

Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the ring and the carbonyl group results in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da).

-

[M]⁺• (m/z 196) → [M - •COOCH₃]⁺ (m/z 137)

-

Secondary and Minor Fragmentations

The primary fragment ions can undergo further fragmentation, leading to the smaller ions observed in the spectrum. For example, the acylium ion at m/z 165 can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

-

[m/z 165]⁺ → [C₉H₁₂O₂]⁺ (m/z 137) + CO

Summary of Key Fragment Ions

| m/z | Proposed Ion Structure/Identity | Neutral Loss | Fragmentation Pathway |

| 196 | [M]⁺• (Molecular Ion) | - | Initial Ionization |

| 165 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | α-Cleavage (Loss of Methoxy Radical) |

| 168 | [Dimethyl maleate]⁺• | C₂H₄ (28 Da) | Retro-Diels-Alder Reaction |

| 137 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of Methoxycarbonyl Radical |

Fragmentation Pathway Diagram

Caption: Key EI fragmentation pathways from the molecular ion.

Conclusion

The electron ionization mass spectrum of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is characterized by a few dominant and structurally informative fragmentation pathways. The presence of a clear molecular ion at m/z 196, coupled with diagnostic fragment ions at m/z 168 (from a retro-Diels-Alder reaction) and m/z 165 (from the loss of a methoxy radical), provides a definitive fingerprint for its identification. The principles outlined in this guide—particularly the prediction of the rDA reaction and common ester cleavages—can be extrapolated to the structural elucidation of other cyclic and acyclic esters, making this a valuable reference for analytical scientists in various fields.

References

- Retro-Diels Alder mechanism: Significance and symbolism. (2025). Vertex AI Search.

- Retro diels alder reaction and ortho effect. Slideshare.

- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxyl

- Retro-Diels–Alder reaction. Wikipedia.

- Electron impact fragmentation mechanisms of some cyclic esters with helical structures.

- Deutsch, J., & Mandelbaum, A. (1970). Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. Journal of the American Chemical Society, 92(14), 4288–4291.

- Retro‐Diels‐Alder reaction in mass spectrometry. (1984). Mass Spectrometry Reviews, 3(1), 85-152.

- Quiñones, M. A., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-4.

- Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Semantic Scholar.

- Fragmentation Mechanisms. Intro to Mass Spectrometry.

- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxyl

- Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica gran

Sources

- 1. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate [webbook.nist.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 7. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 8. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Introduction: Unveiling a Versatile Synthetic Scaffold

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate (DMCDD) is a cyclic diester that serves as a highly valuable intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a non-conjugated diene system adjacent to electronically influential ester functionalities, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and potential applications of DMCDD, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. Understanding the core characteristics of this molecule is paramount to leveraging its synthetic potential for creating complex molecular architectures, from novel polymers to potential therapeutic agents.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental properties of a compound dictate its behavior in both reactive and non-reactive systems, influencing everything from solvent choice to purification strategy. The key physicochemical properties of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate are summarized below.

Core Physical and Chemical Identifiers

A comprehensive summary of the compound's properties allows for quick reference and comparison. The data presented is aggregated from established chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | PubChem[1] |

| Molecular Weight | 196.20 g/mol | PubChem[1] |

| CAS Number | 14309-54-7 | NIST[2] |

| IUPAC Name | dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate | PubChem[1] |

| Canonical SMILES | COC(=O)C1=C(CC=CC1)C(=O)OC | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Complexity | 282 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While a publicly available, experimentally verified NMR spectrum for this specific compound is elusive, its characteristic signals can be reliably predicted based on its structure and data from closely related analogs.[3]

| Spectroscopy | Predicted/Typical Data |

| ¹H NMR | δ ~5.7-5.9 ppm (m, 2H): Vinylic protons (-CH=CH-). δ ~3.7 ppm (s, 6H): Methoxy protons (2 x -OCH₃). δ ~3.0-3.2 ppm (m, 4H): Allylic protons (-CH₂-). |

| ¹³C NMR | δ ~168 ppm: Carbonyl carbons (C=O). δ ~135 ppm: Quaternary vinylic carbons (=C-CO₂Me). δ ~125 ppm: Vinylic carbons (-CH=CH-). δ ~52 ppm: Methoxy carbons (-OCH₃). δ ~28 ppm: Allylic carbons (-CH₂-). |

| Infrared (IR) | ~2950 cm⁻¹: C-H (sp³) stretch. ~1720 cm⁻¹: C=O (ester) stretch (strong). ~1640 cm⁻¹: C=C stretch. ~1250 cm⁻¹: C-O (ester) stretch. |

| Mass Spectrometry (MS) | m/z = 196 (M⁺): Molecular ion. m/z = 165: Loss of -OCH₃. m/z = 137: Loss of -CO₂CH₃. |

Disclaimer: The NMR data presented is predicted based on chemical structure and data from analogous compounds. Researchers should always confirm identity with their own analytical data.

Section 2: Synthesis via [4+2] Cycloaddition

The most direct and efficient route to Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is the Diels-Alder reaction, a cornerstone of modern organic synthesis that forms a six-membered ring through a concerted [4+2] cycloaddition mechanism.[4] The synthesis involves the reaction of an alkyne dienophile, dimethyl acetylenedicarboxylate (DMAD), with a conjugated diene, 1,3-butadiene.

Underlying Principle: The Diels-Alder Reaction

The choice of reactants is critical. DMAD is an excellent dienophile because the two electron-withdrawing ester groups lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[5] 1,3-butadiene is the simplest conjugated diene suitable for this transformation. The reaction proceeds through a cyclic transition state to yield the cyclohexadiene product in a single, atom-economical step.

Experimental Protocol: Synthesis of DMCDD

This protocol is a representative procedure based on established methodologies for Diels-Alder reactions involving similar substrates.[4][6][7]

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

3-Sulfolene (stable precursor for in situ generation of 1,3-butadiene)[4]

-

Xylene or Toluene (anhydrous)

-

Round-bottom flask (e.g., 25 mL)

-

Reflux condenser

-

Heating mantle with stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reactant Setup: To a 25 mL round-bottom flask, add 3-sulfolene (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.0 eq).

-

Solvent Addition: Add anhydrous xylene (approx. 0.5 M concentration) to the flask. The use of a higher-boiling solvent like xylene is necessary to achieve the temperature required for the thermal decomposition of 3-sulfolene into 1,3-butadiene and sulfur dioxide (a cheletropic elimination).[4]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C for xylene) with stirring. The 1,3-butadiene generated in situ is immediately trapped by the highly reactive DMAD dienophile.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of DMAD. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a larger flask and remove the xylene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes/diethyl ether) to yield the pure Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of DMCDD is dominated by its alkene functionalities and the adjacent ester groups, making it a versatile precursor for a range of molecular scaffolds.

Aromatization to a Phthalate System

One of the most synthetically valuable transformations of DMCDD is its dehydrogenation (aromatization) to form Dimethyl Phthalate derivatives. This provides a powerful entry into substituted aromatic rings, which are privileged structures in medicinal chemistry. A common method involves bromination followed by dehydrobromination.

Mechanism:

-

Electrophilic Addition: The non-conjugated double bond (at the 4-position) is more electron-rich than the one conjugated to the ester groups. It reacts with bromine (Br₂) via electrophilic addition to form a dibromo-adduct.

-

Double Elimination: Treatment of the dibrominated intermediate with a suitable base induces a double E2 elimination of two equivalents of HBr, resulting in the formation of a stable aromatic ring.

Hydrogenation to a Cyclohexane Core

Catalytic hydrogenation can be used to reduce the double bonds of DMCDD, yielding the saturated Dimethyl 1,4-cyclohexanedicarboxylate. This saturated analog is a key monomer in the production of specialty polyesters and polyamides, valued for conferring enhanced thermal stability and rigidity to the polymer backbone.[8] The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature) allows for controlled reduction.

Section 4: Applications in Research and Drug Development

While direct applications of DMCDD in marketed drugs are not prevalent, its value lies in its role as a versatile synthetic intermediate and a source of unique molecular scaffolds.

-

Precursor to Saturated Rings: As noted, DMCDD is a direct precursor to Dimethyl 1,4-cyclohexanedicarboxylate, an important industrial monomer.[8] This saturated ring system is a common motif in drug molecules, often used as a bioisostere for aromatic rings to improve metabolic stability and solubility.

-

Gateway to Aromatic Systems: The ability to be easily aromatized makes DMCDD a useful intermediate for synthesizing complex, substituted phthalate esters, which are precursors for a wide range of dyes, pharmaceuticals, and functional materials.[9]

-

Scaffold for Bioactive Molecules: The cyclohexene core is a recurring structural motif in natural products and synthetic bioactive compounds. The functional handles (esters) on the DMCDD ring allow for further chemical elaboration. For instance, related cyclohexene structures have been used as the starting point for synthesizing novel amidrazone derivatives with potential antibacterial activity, demonstrating the utility of this scaffold class in medicinal chemistry programs.[10] A search of patent literature reveals that the core structure is cited in contexts related to the development of complex therapeutic agents, highlighting its relevance as a building block.[1]

Section 5: Safety and Handling

Specific toxicological data for Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is not widely available.[11] Therefore, as a matter of good laboratory practice, it should be handled with the standard precautions applied to novel research chemicals.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Ramiah S. Dield-Alder - Lab Report 1. Scribd. Available at: [Link].

-

The Diels-Alder Reaction. Available at: [Link].

-

NIST. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. In: NIST Chemistry WebBook. Available at: [Link].

-

CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Available at: [Link].

-

PubChem. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. National Center for Biotechnology Information. Available at: [Link].

-

Boruah M, et al. Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate. Published online June 6, 2019. Available at: [Link].

-

NIST. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. In: NIST Chemistry WebBook. Available at: [Link].

-

Macmillan Learning. dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate. Available at: [Link].

- Wolf J. Lab report #4: Diels-Alder Reaction. Google Docs. Published online July 21, 2008.

-

Royal Society of Chemistry. Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Available at: [Link].

- Chugai Pharmaceutical Co Ltd. Crystal of tetracyclic compound. US9714229B2. Published online July 25, 2017.

-

PubChem. Dimethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information. Available at: [Link].

-

ATB. Dimethyl(1R,2S)-3,6-diphenyl-3,5-cyclohexadiene-1,2-dicarboxylate. Available at: [Link].

-

Szafrański K, et al. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. 2021;26(11):3352. Available at: [Link].

-

Barattucci A, et al. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules. 2022;27(10):3287. Available at: [Link].

-

ChemSynthesis. 1,2-dimethyl-1,4-cyclohexadiene. Available at: [Link].

-

Ordóñez M, et al. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. 2021;26(6):1748. Available at: [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate [webbook.nist.gov]

- 3. macmillanlearning.com [macmillanlearning.com]

- 4. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

- 5. atc.io [atc.io]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | C12H16O4 | CID 600973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computational Studies of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

This technical guide provides a comprehensive exploration of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, a molecule of interest in synthetic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, spectroscopic characterization, and in-depth theoretical and computational analysis. By integrating experimental data with computational modeling, this guide offers a holistic view of the molecule's properties and reactivity.

Introduction: The Significance of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is a cyclic organic compound featuring a cyclohexadiene ring functionalized with two methoxycarbonyl groups. Its structure is a product of the well-known Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. The presence of both olefinic and ester functionalities makes this molecule a versatile intermediate for further chemical transformations. Understanding its conformational preferences and electronic structure is crucial for predicting its reactivity and designing novel synthetic pathways. This guide will delve into these aspects, providing a robust theoretical framework supported by experimental evidence.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is the Diels-Alder reaction between 1,3-butadiene and dimethyl acetylenedicarboxylate (DMAD). This [4+2] cycloaddition is a concerted pericyclic reaction that proceeds through a cyclic transition state.

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate.

Materials:

-

1,3-butadiene (can be generated in situ from 3-sulfolene)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene (or other suitable solvent)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of dimethyl acetylenedicarboxylate (1 equivalent) in toluene in a round-bottomed flask, add 1,3-butadiene (1.2 equivalents).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate as a pure compound.

Causality Behind Experimental Choices:

-

The use of a slight excess of 1,3-butadiene helps to ensure the complete consumption of the dienophile, DMAD.

-

Toluene is a common solvent for Diels-Alder reactions as it is relatively non-polar and has a boiling point suitable for reflux conditions.

-

Silica gel chromatography is an effective method for purifying the product from any unreacted starting materials or side products.

Spectroscopic Characterization

The structure of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate can be confirmed by various spectroscopic techniques.

Mass Spectrometry (MS):

-

Electron Ionization (EI) Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 196. Other significant fragments would likely arise from the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band is expected around 1720 cm⁻¹.

-

C=C stretch (alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.

-

C-O stretch (ester): Strong bands are expected in the region of 1000-1300 cm⁻¹.

-

=C-H stretch (alkene): A medium intensity band is expected just above 3000 cm⁻¹.

-

C-H stretch (alkane): Bands are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Olefinic Protons (H3, H4): These protons are expected to appear as a multiplet in the region of 5.5-6.0 ppm.

-

Allylic Protons (H5, H6): The four protons on the two allylic carbons are expected to appear as a multiplet in the region of 2.5-3.0 ppm.

-

Methyl Protons (-OCH₃): The six protons of the two methyl groups are expected to appear as a sharp singlet around 3.7 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): These carbons are expected to appear in the downfield region, around 165-175 ppm.

-

Olefinic Carbons (C1, C2, C3, C4): The four sp² hybridized carbons of the double bonds are expected in the range of 120-140 ppm.

-

Allylic Carbons (C5, C6): The two sp³ hybridized carbons adjacent to the double bonds are expected in the range of 25-35 ppm.

-

Methyl Carbons (-OCH₃): The two methyl carbons are expected to appear around 52 ppm.

-

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the conformational landscape and electronic properties of molecules, which are often difficult to probe experimentally.

Conformational Analysis

The 1,4-cyclohexadiene ring is not planar and can adopt several conformations. The two most common are the boat and twist-boat conformations. For Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, the presence of the two bulky methoxycarbonyl groups on adjacent sp² carbons will significantly influence the conformational equilibrium.

Computational studies on the parent 1,4-cyclohexadiene and its derivatives have shown that the boat conformation is generally the most stable. The energy barrier for the interconversion between different boat conformations is relatively low.

Computational Protocol for Conformational Analysis:

-

Structure Building: The initial 3D structure of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculation: The relative energies of the conformers are calculated to determine their relative populations at a given temperature.

Expected Results:

It is anticipated that the boat conformation would be the global minimum for Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. The two methoxycarbonyl groups will likely adopt an orientation that minimizes steric hindrance.

Caption: A typical workflow for the computational conformational analysis of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

Computational Protocol for FMO Analysis:

-

Geometry Optimization: The geometry of the most stable conformer of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate is optimized using DFT.

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbitals and their energies.

-

Visualization: The HOMO and LUMO are visualized to understand their spatial distribution and nodal properties.

Expected Results and Interpretation:

-

HOMO: The HOMO is expected to be a π-orbital with significant electron density on the two double bonds of the cyclohexadiene ring. This indicates that the molecule will act as a nucleophile at these positions in reactions with electrophiles.

-

LUMO: The LUMO is expected to be a π*-antibonding orbital, also located over the π-system. The presence of the electron-withdrawing methoxycarbonyl groups will lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The FMO analysis can be used to rationalize the reactivity of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate in various reactions, including its potential to undergo further cycloadditions or reactions at the ester groups.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Predicted ¹H NMR (ppm) | ||

| Olefinic Protons | 5.5 - 6.0 (m) | Predicted |

| Allylic Protons | 2.5 - 3.0 (m) | Predicted |

| Methyl Protons | ~3.7 (s) | Predicted |

| Predicted ¹³C NMR (ppm) | ||

| Carbonyl Carbons | 165 - 175 | Predicted |

| Olefinic Carbons | 120 - 140 | Predicted |

| Allylic Carbons | 25 - 35 | Predicted |

| Methyl Carbons | ~52 | Predicted |

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and computational analysis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. The Diels-Alder reaction serves as an efficient route for its synthesis, and its structure can be unambiguously confirmed through a combination of spectroscopic techniques. Computational methods, particularly DFT, offer powerful tools to investigate its conformational preferences and electronic structure. The insights gained from conformational and frontier molecular orbital analyses are invaluable for understanding its reactivity and for its potential application as a building block in the synthesis of more complex molecules. This guide serves as a foundational resource for researchers interested in the chemistry of this and related cyclohexadiene derivatives.

References

-

PubChem. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from a valid URL.[1][2]

- NIST. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. National Institute of Standards and Technology.

- Gaussian Inc. (n.d.). Gaussian 16 Home Page.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.

- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [article title]. Retrieved from a valid URL.[4]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.[5]

-

Jagtap, K., et al. (2023). Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. Asian Journal of Research in Chemistry, 16(1), 34-39.

-

Smith, R. B., et al. (2025). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. International Journal of Molecular Sciences.[6]

- Tzeng, S. Y., Dong, C., & Tzeng, W. B. (2012). Resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy of p-vinylaniline. The Journal of Chemical Physics, 137(15), 154307.

- Aktan, E., et al. (2012). The synthesis, characterisation and molecular structure of a new hetarylazoindole dye studied by X‐ray diffraction, spectral analysis and density functional theory calculation.

Sources

- 1. DIMETHYL TRANS-1,4-CYCLOHEXANEDICARBOXYLATE(3399-22-2) 1H NMR spectrum [chemicalbook.com]

- 2. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Excited-State Geometry Optimization of Small Molecules with Many-Body Green’s Functions Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atc.io [atc.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Diels-Alder Reaction of Furan with Dimethyl Acetylenedicarboxylate

This guide provides a comprehensive technical overview of the Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate (DMAD). It is intended for researchers, scientists, and professionals in drug development who utilize this powerful cycloaddition for the synthesis of complex molecular frameworks. This document moves beyond a simple recitation of protocols to explain the underlying principles governing the reaction's outcome, focusing on causality, self-validating experimental design, and practical applications.

Introduction: The Strategic Importance of the Furan-DMAD Cycloaddition

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides an atom-economical method for the formation of six-membered rings. The reaction between furan, a heteroaromatic diene, and dimethyl acetylenedicarboxylate (DMAD), a highly activated dienophile, is of particular interest. It yields dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, a strained bicyclic adduct that serves as a versatile intermediate in the synthesis of numerous complex molecules.[1][2]

However, the reaction is deceptively complex. Furan's aromatic character introduces a thermodynamic penalty for participating in the reaction, leading to a readily reversible process.[3][4][5] Understanding and controlling this equilibrium is paramount to achieving synthetic success. This guide will dissect the reaction's mechanistic nuances, provide a field-tested experimental protocol, and discuss strategies for optimization and troubleshooting.

Mechanistic Deep Dive: Kinetic vs. Thermodynamic Control

The reaction between furan and an activated dienophile is a classic textbook case for illustrating the principles of kinetic versus thermodynamic control.[3][6]

-

Kinetic Control : At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation. The product with the lower activation energy, the endo adduct, is typically favored due to stabilizing secondary orbital interactions in the transition state.[3]

-

Thermodynamic Control : At higher temperatures or with prolonged reaction times, the reaction becomes reversible.[4][6] The system equilibrates to favor the most stable product. For many furan adducts, the exo isomer is sterically less hindered and therefore thermodynamically more stable.[3][7]

In the specific case of the symmetrical dienophile DMAD, the concepts of endo and exo do not apply to the initial adduct. However, the underlying principle of reversibility is critical. The forward reaction disrupts the aromaticity of the furan ring, which costs approximately 20 kcal/mol in stability.[4] This energy penalty makes the reverse reaction, the retro-Diels-Alder, highly accessible, especially upon heating.[4][8] The equilibrium can be shifted toward the product by using high concentrations of reactants, applying high pressure, or by designing subsequent, irreversible steps that consume the initial adduct.[7]

}

Figure 1: Reaction mechanism of the Furan-DMAD Diels-Alder cycloaddition.

Validated Experimental Protocol